molecular formula C16H12O5 B12789030 Spiro(furan-2(5H),9'-(9H)xanthen)-5-one, 3,4-dihydro-3',6'-dihydroxy- CAS No. 510-51-0

Spiro(furan-2(5H),9'-(9H)xanthen)-5-one, 3,4-dihydro-3',6'-dihydroxy-

Cat. No.: B12789030
CAS No.: 510-51-0
M. Wt: 284.26 g/mol
InChI Key: NVCAQTQOTOXMQY-UHFFFAOYSA-N
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Description

Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is a complex organic compound known for its unique spiro structure, which involves a furan ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate furan and xanthene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 2’,7’-dichloro-3’,6’-dihydroxy-
  • Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3’,6’-dimethoxy-

Uniqueness

Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

510-51-0

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3',6'-dihydroxyspiro[oxolane-5,9'-xanthene]-2-one

InChI

InChI=1S/C16H12O5/c17-9-1-3-11-13(7-9)20-14-8-10(18)2-4-12(14)16(11)6-5-15(19)21-16/h1-4,7-8,17-18H,5-6H2

InChI Key

NVCAQTQOTOXMQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)OC1=O

Origin of Product

United States

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